6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(4-methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system comprising a triazole ring annulated with a thiadiazole moiety. The 4-methoxyphenyl group at position 6 and the 1-methyl-4-piperidinyl substituent at position 3 distinguish it structurally (Figure 1).
Properties
Molecular Formula |
C16H19N5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5OS/c1-20-9-7-11(8-10-20)14-17-18-16-21(14)19-15(23-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
NQOXOIXDGAQGAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 6-(4-methoxyphenyl)-3-(1-methyl-4-piperidinyl)triazolo[3,4-b]thiadiazole generally involves the following steps:
Preparation of the Triazole Ring : This can be achieved through methods like the Pellizzari reaction, which involves the reaction of acyl hydrazides with amides in the presence of a base.
Formation of the Thiadiazole Ring : This often involves cyclization reactions using carbon disulfide and hydrazine derivatives.
Introduction of the Piperidine Moiety : This step typically involves alkylation or substitution reactions to attach the piperidine group to the triazolo-thiadiazole core.
Chemical Reactions Involved
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclization | Carbon Disulfide, Hydrazine Derivative | Base (e.g., KOH), Heat | Thiadiazole Ring |
| Alkylation/Substitution | Piperidine Derivative, Alkylating Agent | Base (e.g., NaOH), Solvent (e.g., DMF) | Piperidine Attached Product |
Research Findings and Challenges
- Biological Activities : Compounds with triazole and thiadiazole scaffolds have shown promising biological activities, including antimicrobial and anticancer properties.
- Synthetic Challenges : The synthesis of these compounds can be complex due to the need for precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Medicine
In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Adamantyl-Substituted Analogues
Compounds such as 6-(1-adamantyl)-3-(substituted phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a–5f in ) feature bulky adamantyl groups at position 4. These derivatives are synthesized via cyclization of 4-amino-5-(adamantyl)-4H-1,2,4-triazole-3-thiol with substituted benzaldehydes. The adamantyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the methoxyphenyl group in the target compound .
Indole- and Nitrophenyl-Substituted Analogues
- 3-[6-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole (5b) (): This analogue replaces the piperidinyl group with an indole ring. It exhibits a melting point of 192–194°C and 73% yield, suggesting higher crystallinity than the target compound. Its Bcl-2-targeted anticancer activity highlights the role of aromatic substituents in apoptosis induction .
- Nitro-Substituted Derivatives (7c–7e, 8a–8b) (): Compounds like 7c (m.p. 176°C) incorporate electron-withdrawing nitro groups, which may reduce bioavailability compared to the electron-donating methoxy group. However, their spirocyclic derivatives (e.g., 8a ) demonstrate improved tumor necrosis factor-alpha (TNF-α) inhibition .
Pyrazole- and Fluoro-Substituted Analogues
- CPNT and FPNT (): These derivatives feature chlorophenyl/fluorophenyl and naphthoxy groups, showing significant anticancer activity in Ehrlich ascitic carcinoma models. CPNT (50 mg/kg) increased mean survival time by 40% with minimal hepatic toxicity, suggesting that halogen substituents enhance cytotoxicity .
- Microwave-Synthesized Fluoro-Methoxy Derivatives (): Compounds like 3b and 3g (microwave yield: 75–80%) demonstrate rapid synthesis and potent antibacterial activity (MIC: 3.13–6.25 mg/L), underscoring the advantage of methoxy groups in antimicrobial applications .
Physicochemical and Pharmacological Properties
Melting Points and Solubility
The higher melting point of 5b (192–194°C) compared to nitro-substituted 7c (176°C) suggests stronger intermolecular forces due to hydrogen bonding from the indole group. The target compound’s piperidinyl group may reduce crystallinity, enhancing solubility .
Biological Activity
The compound 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.41 g/mol
- CAS Number : Not specified in available literature.
The structure features a triazole ring fused with a thiadiazole moiety, which is known to impart significant biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole-thiadiazole compounds, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Several derivatives exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties through modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiadiazole compounds possess notable antimicrobial properties. For instance, a study demonstrated that certain triazole derivatives showed activity against Mycobacterium tuberculosis with IC values ranging from 1.35 to 2.18 μM . The specific compound has yet to be tested extensively for its antibacterial efficacy but falls within a promising category based on structural similarities to other active compounds.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. A review highlighted that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation . For example:
| Compound | Cancer Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 6a | A549 | 2.97 | Apoptosis induction |
| 6e | HCT116 | 3.73 | Cell cycle arrest |
These findings suggest that the compound may also possess similar anticancer properties due to its structural characteristics.
Case Studies and Research Findings
- Antitubercular Activity : A recent synthesis study reported several triazole derivatives with significant antitubercular activity against Mycobacterium tuberculosis . The lead compounds exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety profile.
- Cytotoxicity Studies : In vitro assays have shown that certain derivatives lead to cell cycle arrest and apoptosis in various cancer cell lines . The most potent derivatives had IC values comparable to established chemotherapeutic agents.
- Mechanistic Insights : Molecular docking studies have suggested that these compounds interact favorably with key proteins involved in apoptosis and inflammatory responses, highlighting their potential as therapeutic agents .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | HCl/EtOH, reflux (12–24 hrs) | Adjust stoichiometry of thiocarbonyl reagent |
| Substitution | POCl₃, 80–100°C, inert atmosphere | Use catalytic DMAP for enhanced regioselectivity |
Basic Question: How is the compound structurally characterized in academic research?
Methodological Answer:
Researchers use complementary analytical techniques:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and piperidinyl methyl groups (δ 1.2–2.1 ppm) .
- IR Spectroscopy : Confirm triazole (1520–1560 cm⁻¹) and thiadiazole (1240–1280 cm⁻¹) ring vibrations .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and thiadiazole rings) .
Q. Comparative Bioactivity Table :
| Substituent Position (Methoxy) | IC₅₀ (µM) Tubulin Inhibition | LogP |
|---|---|---|
| 4- (Target Compound) | 0.45 ± 0.02 | 2.8 |
| 3- (Analog from ) | 1.2 ± 0.1 | 2.5 |
| 2- (Analog from ) | 2.8 ± 0.3 | 2.1 |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound class?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Strategies include:
Purity Validation : Use HPLC (≥98% purity, C18 column, MeOH/H₂O gradient) to exclude byproducts .
Standardized Assays : Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
Molecular Docking : Validate activity via in silico modeling (e.g., AutoDock Vina) against consensus targets like β-tubulin (PDB: 1SA0) .
Advanced Question: What methodologies are used to study the compound’s mechanism of action in anticancer research?
Methodological Answer:
Tubulin Polymerization Assay : Monitor fluorescence changes (ex/em 355/460 nm) in purified bovine tubulin to quantify inhibition kinetics .
Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis in treated cells .
ROS Measurement : Use DCFH-DA fluorescence to assess reactive oxygen species (ROS) generation linked to cytotoxicity .
Q. Key Experimental Design :
| Assay | Positive Control | Negative Control |
|---|---|---|
| Tubulin Polymerization | Paclitaxel (10 nM) | DMSO vehicle |
| Apoptosis | Staurosporine (1 µM) | Untreated cells |
Advanced Question: How can synthetic yields be optimized for large-scale production in academic settings?
Methodological Answer:
Critical parameters include:
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate cyclization .
- Solvent Selection : Replace toluene with DMF in substitution steps to improve solubility .
- Continuous Flow Reactors : Enhance reproducibility for multi-step syntheses .
Q. Yield Comparison Table :
| Method | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Cyclization (HCl/EtOH) | 55% | 78% (with TBAB) |
| Substitution (POCl₃) | 40% | 65% (DMF solvent) |
Basic Question: What physicochemical properties are critical for drug-likeness assessment?
Methodological Answer:
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
